Welcome to the BenchChem Online Store!
molecular formula C12H12N4O4 B8349366 2-Nitroamino-5-(3-methoxybenzyl)-4-pyrimidone

2-Nitroamino-5-(3-methoxybenzyl)-4-pyrimidone

Cat. No. B8349366
M. Wt: 276.25 g/mol
InChI Key: PKQFGDMUBKODDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04227000

Procedure details

Ethyl 2-formyl-3-(3-methoxyphenyl)propionate (10 g) was added dropwise to a stirred and boiling mixture of sodium methoxide (from 1.15 g sodium) and nitroguanidine (25% wet, 5.5 g) in methanol (250 ml) and the mixture was heated under reflux for 20 hours and evaporated to dryness. The residue was dissolved in water (100 ml), the solution was extracted with ether and the aqueous phase was adjusted to pH 4: the solid which separated was recrystallised from ethanol to give 2-nitroamino-5-(3-methoxybenzyl)-4-pyrimidone (3.41 g, 29%), m.p. 178°-9°.
Name
Ethyl 2-formyl-3-(3-methoxyphenyl)propionate
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)[C:4](OCC)=O)=[O:2].C[O-].[Na+].[N+:21]([NH:24][C:25]([NH2:27])=[NH:26])([O-:23])=[O:22]>CO>[N+:21]([NH:24][C:25]1[NH:27][C:1](=[O:2])[C:3]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)=[CH:4][N:26]=1)([O-:23])=[O:22] |f:1.2|

Inputs

Step One
Name
Ethyl 2-formyl-3-(3-methoxyphenyl)propionate
Quantity
10 g
Type
reactant
Smiles
C(=O)C(C(=O)OCC)CC1=CC(=CC=C1)OC
Step Two
Name
sodium methoxide
Quantity
1.15 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])NC(=N)N
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
CUSTOM
Type
CUSTOM
Details
the solid which separated
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.